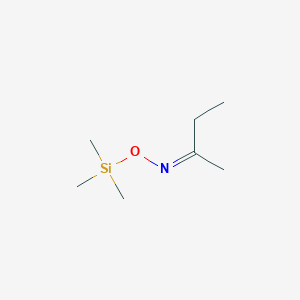

(E)-Butan-2-one O-trimethylsilyl oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-Butan-2-one O-triméthylsilyl oxime est un composé organique appartenant à la classe des oximes. Les oximes sont caractérisées par la présence du groupe fonctionnel R1R2C=NOH, où R1 et R2 peuvent être des substituants hydrogène ou organiques. Dans ce composé, le groupe oxime est en outre modifié par l'ajout d'un groupe triméthylsilyle, ce qui améliore sa stabilité et sa réactivité. Ce composé est d'intérêt en synthèse organique et dans diverses applications industrielles en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'oxime de (E)-butan-2-one O-triméthylsilyl implique généralement la réaction de la butan-2-one (méthyléthylcétone) avec l'hydroxylamine pour former l'oxime, suivie d'une silylation avec du chlorure de triméthylsilyle. Les conditions réactionnelles comprennent souvent l'utilisation d'une base telle que la pyridine ou la triéthylamine pour faciliter le processus de silylation. La réaction globale peut être résumée comme suit :

-

Formation de l'oxime :

CH3COCH2CH3+NH2OH→CH3C(=NOH)CH2CH3+H2O

-

Silylation de l'oxime :

CH3C(=NOH)CH2CH3+(CH3)3SiCl→CH3C(=NOSi(CH3)3)CH2CH3+HCl

Méthodes de production industrielle : Dans les milieux industriels, la production de l'oxime de (E)-butan-2-one O-triméthylsilyl peut impliquer des procédés en flux continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes automatisés et de conditions réactionnelles optimisées garantit une qualité de produit constante et une évolutivité.

Analyse Des Réactions Chimiques

Types de réactions : L'oxime de (E)-butan-2-one O-triméthylsilyl subit diverses réactions chimiques, notamment :

Oxydation : Le groupe oxime peut être oxydé pour former des oxydes de nitriles.

Réduction : L'oxime peut être réduite en amine correspondante.

Substitution : Le groupe triméthylsilyle peut être remplacé par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Les conditions impliquent souvent l'utilisation de bases comme l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).

Principaux produits :

Oxydation : Formation d'oxydes de nitriles.

Réduction : Formation de l'amine correspondante.

Substitution : Formation de diverses oximes substituées en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

L'oxime de (E)-butan-2-one O-triméthylsilyl a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique pour la préparation de divers composés, y compris des hétérocycles et des produits pharmaceutiques.

Biologie : Employé dans l'étude des mécanismes enzymatiques et comme sonde pour étudier les voies biologiques.

Médecine : Utilisation potentielle dans le développement de médicaments en raison de sa capacité à former des intermédiaires stables.

Industrie : Utilisé dans la production de produits chimiques fins et comme précurseur d'autres oximes fonctionnalisées.

5. Mécanisme d'action

Le mécanisme d'action de l'oxime de (E)-butan-2-one O-triméthylsilyl implique sa capacité à agir comme nucléophile ou électrophile dans diverses réactions chimiques. Le groupe triméthylsilyle améliore la nucléophilie de l'azote de l'oxime, facilitant les réactions avec les électrophiles. De plus, le composé peut subir une hydrolyse pour libérer l'oxime, qui peut ensuite participer à d'autres transformations chimiques. Les cibles moléculaires et les voies impliquées dépendent de la réaction et de l'application spécifiques.

Composés similaires :

Oxime de butan-2-one : N'a pas le groupe triméthylsilyle, ce qui la rend moins stable et moins réactive.

Oxime de l'acétone O-triméthylsilyl : Structure similaire mais dérivée de l'acétone plutôt que de la butan-2-one.

Oxime de la cyclohexanone O-triméthylsilyl : Contient un cycle cyclohexane, ce qui conduit à une réactivité et des applications différentes.

Unicité : L'oxime de (E)-butan-2-one O-triméthylsilyl est unique en raison de la présence à la fois du groupe oxime et du groupe triméthylsilyle, qui confèrent une stabilité et une réactivité accrues. Cela en fait un réactif précieux en synthèse organique et dans diverses applications industrielles.

Applications De Recherche Scientifique

(E)-Butan-2-one O-trimethylsilyl oxime has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds, including heterocycles and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Potential use in drug development due to its ability to form stable intermediates.

Industry: Utilized in the production of fine chemicals and as a precursor for other functionalized oximes.

Mécanisme D'action

The mechanism of action of (E)-Butan-2-one O-trimethylsilyl oxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the oxime nitrogen, facilitating reactions with electrophiles. Additionally, the compound can undergo hydrolysis to release the oxime, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparaison Avec Des Composés Similaires

Butan-2-one oxime: Lacks the trimethylsilyl group, making it less stable and reactive.

Acetone O-trimethylsilyl oxime: Similar structure but derived from acetone instead of butan-2-one.

Cyclohexanone O-trimethylsilyl oxime: Contains a cyclohexane ring, leading to different reactivity and applications.

Uniqueness: (E)-Butan-2-one O-trimethylsilyl oxime is unique due to the presence of both the oxime and trimethylsilyl groups, which confer enhanced stability and reactivity. This makes it a valuable reagent in organic synthesis and various industrial applications.

Propriétés

Formule moléculaire |

C7H17NOSi |

|---|---|

Poids moléculaire |

159.30 g/mol |

Nom IUPAC |

(Z)-N-trimethylsilyloxybutan-2-imine |

InChI |

InChI=1S/C7H17NOSi/c1-6-7(2)8-9-10(3,4)5/h6H2,1-5H3/b8-7- |

Clé InChI |

SEAFDZSFYYHNDU-FPLPWBNLSA-N |

SMILES isomérique |

CC/C(=N\O[Si](C)(C)C)/C |

SMILES canonique |

CCC(=NO[Si](C)(C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

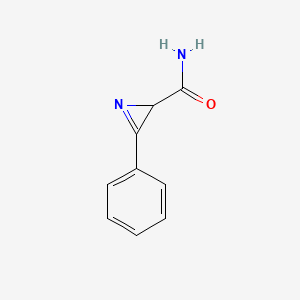

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)

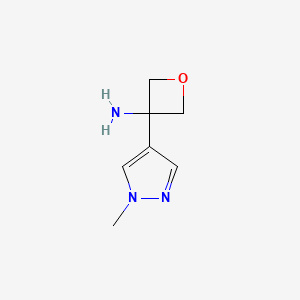

![1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)

![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)

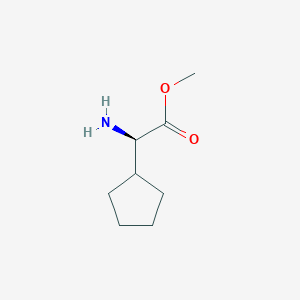

![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)